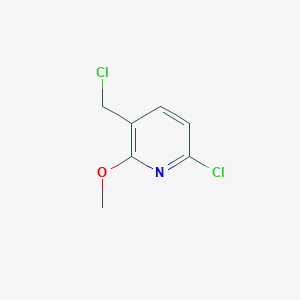
6-Chloro-3-(chloromethyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(chloromethyl)-2-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-2-methoxypyridine typically involves the chlorination of 2-methoxypyridine followed by the introduction of a chloromethyl group. One common method involves the reaction of 2-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(chloromethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated pyridines or modified pyridine rings.
Scientific Research Applications
6-Chloro-3-(chloromethyl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyluracil: Another chlorinated pyridine derivative with applications in medicinal chemistry.
6-Chloro-3-nitro-2-(phenylsulfonyl)methylimidazo[1,2-b]pyridazine: A compound with similar structural features used in antikinetoplastid research.
Uniqueness
6-Chloro-3-(chloromethyl)-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine and methoxy groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
6-chloro-3-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3 |
InChI Key |
DCGYGFYDTKBASY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


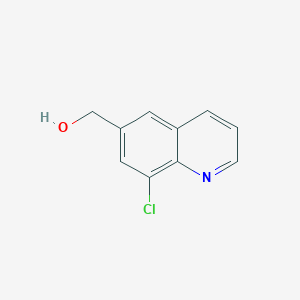
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)

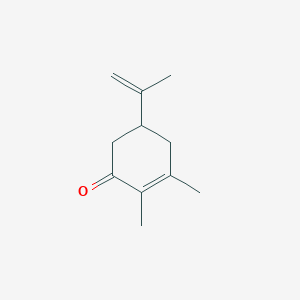
![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)
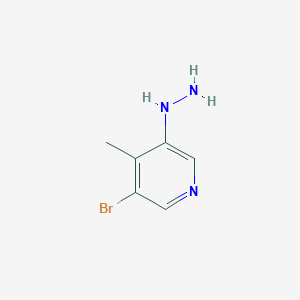

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
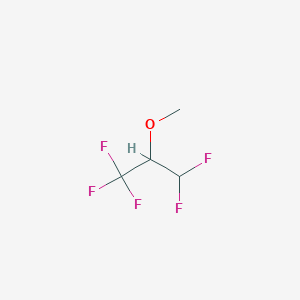
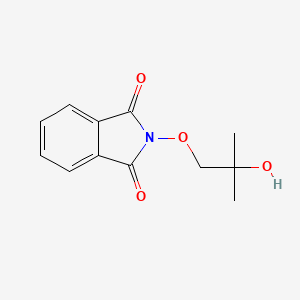
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
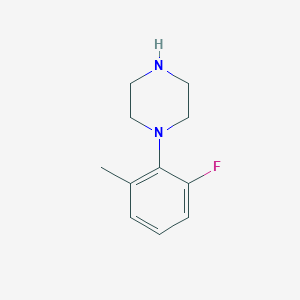
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B11716201.png)
![N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B11716202.png)
